molecular formula C23H25N3O3 B6518810 8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 951526-45-7

8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B6518810
CAS No.: 951526-45-7
M. Wt: 391.5 g/mol
InChI Key: QEDQUIFIGFZSJZ-UHFFFAOYSA-N
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Description

“8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core with various substituents, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the triazaspirodecane core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl and methoxyphenyl groups: These steps often involve Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Catalysts: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro compounds: Such as spirooxindoles or spirocyclic lactams.

    Triazaspiro compounds: Including other triazaspirodecane derivatives.

Uniqueness

The uniqueness of “8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one” lies in its specific substituents and the resulting chemical properties. These features might confer unique reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

8-(3,4-dimethylbenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15-7-8-18(13-16(15)2)22(28)26-11-9-23(10-12-26)24-20(21(27)25-23)17-5-4-6-19(14-17)29-3/h4-8,13-14H,9-12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQUIFIGFZSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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